

Cupric Acetate Monohydrate (CAS No. 6046-93-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cupric acetate monohydrate

Cat. No.: B043907

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties, experimental applications, and biological significance of **cupric acetate monohydrate** (CAS No. 6046-93-1). The information is curated to support research and development activities, with a focus on data presentation, detailed experimental protocols, and the visualization of relevant biological pathways.

Core Properties

Cupric acetate monohydrate, an organometallic salt, is a dark green crystalline solid.^{[1][2]} It is also commonly referred to as copper(II) acetate monohydrate.^{[1][2][3]} This compound serves as a versatile reagent in both organic and inorganic synthesis.^[2]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **cupric acetate monohydrate** are summarized in the table below, providing a ready reference for experimental design and safety considerations.

Property	Value	References
CAS Number	6046-93-1	[1] [2] [3] [4]
Molecular Formula	C ₄ H ₈ CuO ₅ (or Cu(CH ₃ COO) ₂ ·H ₂ O)	[1] [3]
Molecular Weight	199.65 g/mol	[1] [2] [3]
Appearance	Dark green crystalline solid	[1] [2]
Odor	Odorless to slight acetic acid odor	[3] [5]
Melting Point	115 °C (decomposes)	[3] [6] [7]
Boiling Point	240 °C	[2] [8]
Density	1.88 g/cm ³	[2] [6] [9]
Solubility in water	72 g/L (cold water)	[2] [9]
pH	5.2 - 5.5 (20 g/L solution at 20 °C)	[5] [9]

Toxicological Profile

Understanding the toxicological properties of **cupric acetate monohydrate** is critical for ensuring laboratory safety and for assessing its potential biological effects in drug development.

Parameter	Value	References
Acute Oral Toxicity (LD50)	501 mg/kg (Rat)	[9][10]
Hazard Statements	H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. H400: Very toxic to aquatic life. H410: Very toxic to aquatic life with long lasting effects.	[3][9][11][12]
Signal Word	Danger	[2][11][12]
GHS Pictograms	Corrosion, Health Hazard, Environmental Hazard	[2]
Adverse Effects	Occupational hepatotoxin and nephrotoxin. Can cause methemoglobinemia and hemolytic anemia.	[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **cupric acetate monohydrate**, including its synthesis, analysis, and application as a catalyst and in the formation of metal-organic frameworks (MOFs).

Synthesis of Cupric Acetate Monohydrate

A common laboratory-scale synthesis involves the reaction of a copper source with acetic acid.

Materials:

- Basic copper(II) carbonate ($\text{Cu}_2(\text{OH})_2\text{CO}_3$)
- 11% (v/v) aqueous solution of acetic acid (CH_3COOH)
- Distilled water

- Heating mantle and stirrer
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven or desiccator

Procedure:

- In a suitable reaction vessel, heat the 11% acetic acid solution to 60 °C.
- Slowly add basic copper(II) carbonate to the heated acetic acid solution with continuous stirring. Add the carbonate in small portions to control the effervescence.
- Continue adding the copper carbonate until a slight excess is present, indicating the complete neutralization of the acid.
- Concentrate the resulting solution by evaporation to approximately one-third of its original volume.
- Allow the concentrated solution to cool slowly to room temperature to facilitate the crystallization of **cupric acetate monohydrate**.
- Collect the crystals by filtration under reduced pressure.
- Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.
- Dry the purified crystals at room temperature or in a desiccator.

Assay of Cupric Acetate Monohydrate by Iodometric Titration

This protocol, adapted from ACS Reagent Chemicals, determines the purity of **cupric acetate monohydrate**.^[12]

Materials:

- **Cupric acetate monohydrate** sample (approx. 0.8 g)

- Distilled water
- Glacial acetic acid
- 10% (w/v) Sulfuric acid solution
- Potassium iodide (KI)
- 0.1 N Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution, standardized
- Potassium thiocyanate (KSCN)
- Starch indicator solution

Procedure:

- Accurately weigh approximately 0.8 g of the **cupric acetate monohydrate** sample.
- Dissolve the sample in 50 mL of distilled water in an Erlenmeyer flask.
- Add 4 mL of glacial acetic acid and 1 mL of 10% sulfuric acid to the solution.
- Add 3 g of potassium iodide and swirl the flask to mix. The cupric ions will oxidize the iodide to iodine, forming a brownish solution.
- Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution until the solution turns a pale yellow.
- Near the endpoint, add approximately 2 g of potassium thiocyanate and 3 mL of starch indicator solution. The solution will turn a deep blue/black.
- Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears, indicating the endpoint.
- Calculate the percentage of **cupric acetate monohydrate** using the following formula: % $(\text{CH}_3\text{COO})_2\text{Cu}\cdot\text{H}_2\text{O} = (\text{mL Na}_2\text{S}_2\text{O}_3 \times \text{N Na}_2\text{S}_2\text{O}_3 \times 19.96) / \text{Sample weight (g)}$

Synthesis of HKUST-1 (a Copper-Based MOF)

Cupric acetate monohydrate is a common precursor for the synthesis of the metal-organic framework HKUST-1 ($[\text{Cu}_3(\text{BTC})_2(\text{H}_2\text{O})_3]_n$).[\[10\]](#)

Materials:

- **Cupric acetate monohydrate** ($\text{Cu}(\text{CH}_3\text{COO})_2 \cdot \text{H}_2\text{O}$)
- 1,3,5-Benzenetricarboxylic acid (H_3BTC)
- Ethanol (EtOH)
- Distilled water
- Autoclave with a Teflon liner

Procedure:

- Prepare two separate solutions:
 - Solution A: Dissolve a specific molar amount of **cupric acetate monohydrate** in a mixture of ethanol and distilled water.
 - Solution B: Dissolve a corresponding molar amount of 1,3,5-benzenetricarboxylic acid in a mixture of ethanol and distilled water.
- Combine Solution A and Solution B in a Teflon-lined autoclave.
- Seal the autoclave and place it in an oven preheated to 110 °C.
- Maintain the reaction for 24 hours.
- After 24 hours, allow the autoclave to cool down to room temperature.
- Collect the resulting blue crystals of HKUST-1 by filtration.
- Wash the crystals several times with water and then with ethanol to remove any unreacted starting materials.
- Dry the product in an oven at 80 °C under vacuum for 20 hours.[\[10\]](#)

Standard DNA Precipitation Protocol

While **cupric acetate monohydrate** is not a standard reagent in DNA precipitation, understanding the principles of this process is relevant to its interaction with DNA. Divalent cations, such as Cu^{2+} , can interact with the phosphate backbone of DNA.^[13] The following is a standard protocol using sodium acetate.

Materials:

- DNA sample in aqueous solution
- 3 M Sodium acetate, pH 5.2
- Ice-cold 100% ethanol or isopropanol
- 70% ethanol
- Microcentrifuge
- TE buffer or nuclease-free water

Procedure:

- To your DNA sample, add 1/10th volume of 3 M sodium acetate (pH 5.2).
- Add 2 to 2.5 volumes of ice-cold 100% ethanol.
- Mix gently by inverting the tube several times.
- Incubate at -20°C for at least one hour to precipitate the DNA. For very dilute samples, overnight incubation is recommended.
- Centrifuge the sample at high speed (e.g., $12,000 \times g$) for 15-30 minutes at 4°C to pellet the DNA.
- Carefully decant the supernatant without disturbing the DNA pellet.
- Wash the pellet with 70% ethanol to remove excess salt. Centrifuge again for 5-10 minutes.

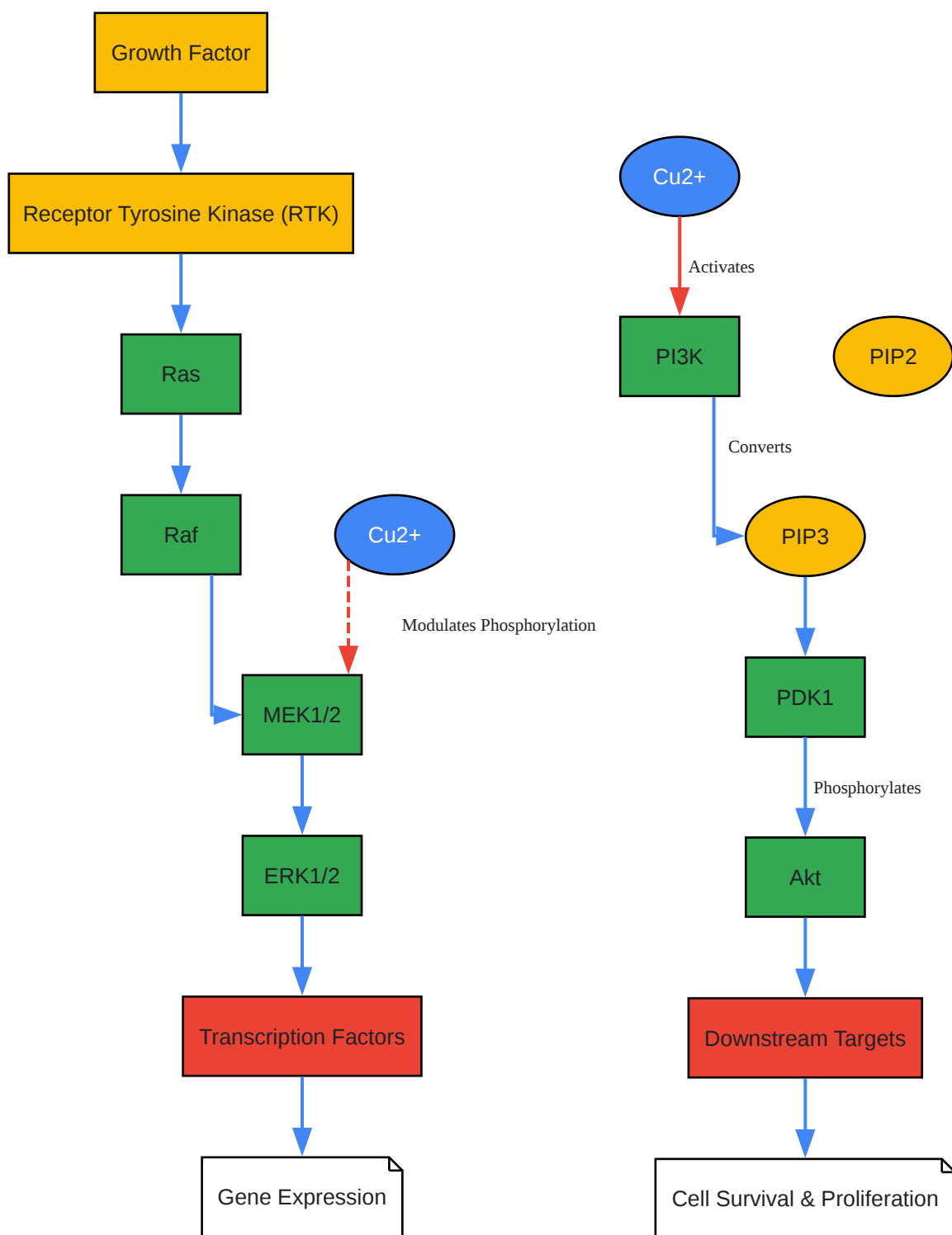
- Carefully remove the supernatant and air-dry the pellet. Do not over-dry.
- Resuspend the DNA in a suitable volume of TE buffer or nuclease-free water.

Role in Biological Signaling Pathways

Cupric acetate monohydrate itself is not a signaling molecule. However, upon dissolution, it releases cupric ions (Cu^{2+}), which are known to be biologically active and can modulate various cellular signaling pathways. This is a critical consideration for drug development professionals, as copper homeostasis is tightly regulated, and its dysregulation is implicated in several diseases.

Copper-Mediated Activation of the MAPK/ERK Pathway

Copper ions have been shown to play a role in the mitogen-activated protein kinase (MAPK) signaling cascade, specifically at the level of MEK1 phosphorylation of ERK.^[1] This pathway is crucial for cell proliferation, differentiation, and survival.



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- To cite this document: BenchChem. [Cupric Acetate Monohydrate (CAS No. 6046-93-1): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043907#cupric-acetate-monohydrate-cas-number-6046-93-1-properties]

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